4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a dichloroanilino group, a carbonyl group, and a dimethylsulfamate moiety. It is often used in pharmaceutical research and chemical synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:
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Formation of the Dichloroanilino Intermediate: : The process begins with the chlorination of aniline to produce 2,5-dichloroaniline. This step is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
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Coupling with Carbonyl Compound: : The 2,5-dichloroaniline is then reacted with a carbonyl compound, such as benzoyl chloride, under basic conditions to form the corresponding amide. This reaction is typically performed in the presence of a base like sodium hydroxide or potassium carbonate.
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Introduction of the Dimethylsulfamate Group: : The final step involves the reaction of the amide with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamate group. This step is often carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions using reducing agents like lithium aluminum hydride.
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Substitution: : The dichloroanilino group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or thiourea are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules such as proteins and DNA.
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Medicine: : In pharmaceutical research, it serves as a lead compound for the development of new drugs. Its derivatives are tested for therapeutic efficacy and safety in various disease models.
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Industry: : The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular function and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 4-[(2,6-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-diethylsulfamate
Uniqueness
Compared to its analogs, 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibits unique reactivity due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences the electronic properties and steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets. Its dimethylsulfamate group also contributes to its distinct solubility and stability profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(2,5-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZBCLPRBDBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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